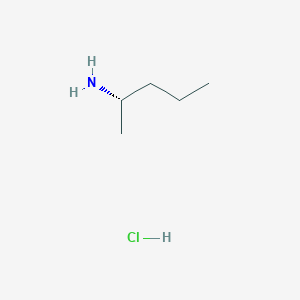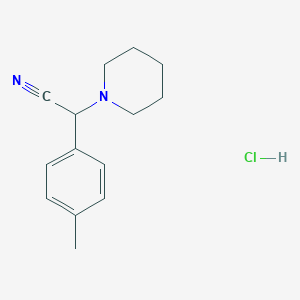
(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BFN2O2. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a boronic acid group, making it a versatile molecule in various chemical reactions and applications .
Wirkmechanismus
- In SM coupling, boronic acids serve as nucleophilic partners that transfer their organic groups to a palladium catalyst. The palladium undergoes oxidative addition, forming a new Pd–C bond with the electrophilic organic fragment .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Attachment of the Piperazine Ring: The next step involves the nucleophilic substitution reaction where the piperazine ring is attached to the fluorophenyl intermediate.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a borylation reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and ligands are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(3-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which confer distinct reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
[3-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-2-4-16(5-3-15)9-10-6-11(13(17)18)8-12(14)7-10/h6-8,17-18H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIWMWKONCOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)


![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)
![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)
